molecular formula C18H22N2O2 B6344880 Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate CAS No. 1326811-96-4

Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate

Cat. No. B6344880
CAS RN: 1326811-96-4
M. Wt: 298.4 g/mol
InChI Key: ZBGSANKUBGVKQJ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with an ethyl carboxylate group at the 3-position and a 4-cyclohexylphenyl group at the 5-position .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a phenyl ring (a type of benzene derivative) substituted with a cyclohexyl group. The ethyl carboxylate group is an ester functional group, which consists of a carbonyl adjacent to an ether linkage .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, we can infer some possible reactions based on its functional groups. The ester group could undergo hydrolysis in the presence of an acid or base to form an alcohol and a carboxylic acid. The pyrazole ring might participate in various reactions typical for aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the polar ester group and the bulky cyclohexylphenyl group could influence properties like solubility, melting point, boiling point, etc .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate: can be utilized in Suzuki–Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis . This compound can act as a precursor for boron reagents that are essential for the transmetalation step in these reactions. The cyclohexylphenyl group in the compound may provide steric hindrance that can influence the reactivity and selectivity of the coupling process.

Development of Boron Reagents

The compound’s structure is conducive to the development of novel boron reagents. These reagents are tailored for specific Suzuki–Miyaura coupling conditions, and their properties, such as stability and reactivity, can be fine-tuned by modifying the pyrazole moiety .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Without more context, it’s difficult to predict .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be interesting to explore its properties further and see if it has any unique reactivities or potential uses in fields like medicinal chemistry .

properties

IUPAC Name

ethyl 3-(4-cyclohexylphenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-2-22-18(21)17-12-16(19-20-17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-13H,2-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGSANKUBGVKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate

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